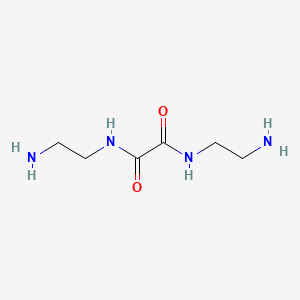

N,N'-bis(2-aminoethyl)oxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4312-20-3 |

|---|---|

Molecular Formula |

C6H14N4O2 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

N,N'-bis(2-aminoethyl)oxamide |

InChI |

InChI=1S/C6H14N4O2/c7-1-3-9-5(11)6(12)10-4-2-8/h1-4,7-8H2,(H,9,11)(H,10,12) |

InChI Key |

ZDURYRBASMTMIK-UHFFFAOYSA-N |

Canonical SMILES |

C(CNC(=O)C(=O)NCCN)N |

Origin of Product |

United States |

Historical Context and Evolution of Oxamide Based Ligands

The exploration of oxamide (B166460) derivatives as ligands dates back decades, with initial studies focusing on their fundamental coordination behavior. researchgate.netmdpi.com These early investigations laid the groundwork for the development of more complex and functionalized oxamide-based ligands. The core oxamide fragment, with its two amide groups, proved to be an effective bridging unit, capable of linking metal centers and facilitating the study of magnetic interactions and the construction of polynuclear complexes. mdpi.comacs.org

Over time, chemists began to modify the basic oxamide structure by introducing various substituent groups, leading to a diverse family of ligands with tunable electronic and steric properties. researchgate.net This evolution was driven by the quest for ligands that could impose specific geometries on metal centers, stabilize unusual oxidation states, and ultimately, give rise to materials with desired functions, such as molecular magnets and catalysts. researchgate.netacs.org The synthesis of N,N'-bis(2-aminoethyl)oxamide, often prepared through the reaction of diethyloxalate with ethylenediamine (B42938), represented a significant step in this evolution, offering a flexible yet stable tetradentate ligand with both amine and deprotonated amide donor sites. psu.edu

Structural Characteristics and Coordination Potential of N,n Bis 2 Aminoethyl Oxamide

N,N'-bis(2-aminoethyl)oxamide, systematically named ethanediamide, N,N'-bis(2-aminoethyl)-, possesses the chemical formula C₆H₁₄N₄O₂. nih.gov The molecule is characterized by a central oxamide (B166460) bridge connecting two ethylamino pendants. This structure provides four donor atoms—two nitrogen atoms from the terminal amino groups and two nitrogen atoms from the deprotonated amide groups—allowing it to act as a tetradentate chelating agent. acs.orgtandfonline.com

The coordination potential of this compound is vast. It readily forms stable complexes with a variety of transition metal ions, including copper(II), nickel(II), and palladium(II). acs.orgtandfonline.com In these complexes, the ligand typically coordinates to the metal ion in a square-planar or distorted square-pyramidal geometry. tandfonline.comnih.gov The deprotonated oxamido bridge is particularly effective at mediating magnetic interactions between two metal centers, a property that has been extensively studied. tandfonline.comrsc.org

A key structural feature is the ability of the oxamide bridge to adopt either a cis or trans conformation. The trans conformation is frequently observed in binuclear complexes, where it bridges two metal ions, leading to significant metal-metal separations, often in the range of 5.2 to 5.3 Å in copper(II) complexes. researchgate.netrsc.org This bridging mode is crucial for the design of polynuclear systems and extended networks. oup.compsu.edu The flexibility of the ethylamino side chains also allows for the formation of both monomeric and dimeric structures, as seen in its palladium(II) complexes. acs.orgnih.gov

Significance in the Design of Functional Molecular Materials

General Synthesis Pathways of Oxamide (B166460) Derivatives

The synthesis of N,N'-disubstituted oxamides can be achieved through various routes, with the reaction of diethyl oxalate (B1200264) with a primary amine being a classical and widely employed method. mdpi.com This approach is valued for its directness and generally good yields.

Another common pathway involves the reaction of oxalyl chloride with the desired amine. mdpi.com Additionally, the catalytic carbonylation of amines has emerged as a more modern technique for preparing these compounds. mdpi.com The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. For instance, the reaction between diethyl oxalate and monoethylamine yields diethyloxamide, while diethylamine (B46881) produces the ester ethyl diethyloxamate. scielo.org.mx

The following table summarizes common synthetic pathways for oxamide derivatives:

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Diethyl oxalate and primary amine | Ethanol, reflux | N,N'-disubstituted oxamide | mdpi.com |

| Oxalyl chloride and amine | - | N,N'-disubstituted oxamide | mdpi.com |

| Amines | Catalytic carbonylation | N,N'-disubstituted oxamide | mdpi.com |

| Diethyl oxalate and monoethylamine | - | Diethyloxamide | scielo.org.mx |

| Diethyl oxalate and diethylamine | - | Ethyl diethyloxamate | scielo.org.mx |

| 2,6-dimethylaniline (B139824) and diethyl oxalate | Anhydrous conditions, solvent (e.g., toluene), heat (60-80°C) | N,N'-bis(2,6-dimethylphenyl)oxamide | evitachem.com |

Specific Protocols for this compound (H₂L or H₂oxen)

The synthesis of this compound (referred to as H₂L or H₂oxen in coordination chemistry) is most commonly achieved through the condensation reaction between diethyl oxalate and ethylenediamine (B42938). acs.org A typical procedure involves the slow, dropwise addition of a solution of diethyl oxalate in a solvent like petroleum ether to a solution of ethylenediamine, also in petroleum ether, over several hours. acs.org This method has been reported to yield the desired product in high purity and good yield. acs.org

A detailed protocol involves dissolving ethylenediamine in petroleum ether and adding it to a solution of diethyl oxalate in the same solvent over a period of 6.5 hours, resulting in a 78% yield of this compound. acs.org The resulting product, this compound, is a pale, finely divided solid that is insoluble in water and most organic solvents but soluble in mineral and organic acids. google.com

The following table outlines a specific synthetic protocol for this compound:

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield | Reference |

| Ethylenediamine (320 mL) | Diethyl oxalate (194 g) | Petroleum ether (3500 mL total) | 6.5 hours | 78% | acs.org |

Strategies for Ligand Functionalization and Structural Modification

The versatility of the this compound scaffold allows for a variety of functionalization and structural modification strategies, leading to a diverse range of ligands with tailored properties. These modifications can be introduced either by using substituted starting materials in the initial synthesis or by post-synthesis modification of the parent ligand.

One common strategy involves the use of substituted diamines in the initial condensation reaction with diethyl oxalate. For example, N,N'-bis[3-(methylamino)propyl]oxamide can be synthesized to study the influence of alkyl substitution on complex formation. acs.org Similarly, reacting 2,6-dimethylaniline with diethyl oxalate yields N,N'-bis(2,6-dimethylphenyl)oxamide. evitachem.com

Post-synthetic modifications can also be employed. For instance, the aromatic rings of N,N'-bis(2,6-dimethylphenyl)oxamide can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce further functionality. evitachem.com Another example is the synthesis of a dissymmetrical ligand, N-benzoato-N′-(2-aminoethyl)oxamide (H₃oxbe), which can be used to create complex polynuclear metal complexes. tandfonline.com

Furthermore, the oxamide core itself can be modified. For example, N,N'-bis(p-((2-(diethylamino)ethyl)carbamoyl)phenyl)oxamide has been synthesized for its potential biological activities. These modifications highlight the adaptability of the oxamide framework for creating ligands with specific electronic and steric properties, which are crucial for their application in areas such as coordination chemistry and materials science.

The following table lists some examples of functionalized this compound derivatives and their synthetic precursors:

| Derivative Name | Precursor 1 | Precursor 2 | Reference |

| N,N'-bis[3-(methylamino)propyl]oxamide | 3-(methylamino)propylamine | Diethyl oxalate | acs.org |

| N,N'-bis(2,6-dimethylphenyl)oxamide | 2,6-dimethylaniline | Diethyl oxalate | evitachem.com |

| N-benzoato-N′-(2-aminoethyl)oxamide | - | - | tandfonline.com |

| N,N'-bis(p-((2-(diethylamino)ethyl)carbamoyl)phenyl)oxamide | - | - |

Mononuclear Metal Complex Formation

The ability of this compound to act as a tetradentate ligand facilitates the formation of stable mononuclear complexes with a single metal center. The coordination typically involves the two amino nitrogen atoms and the two deprotonated amide nitrogen atoms of the oxamide group.

In its mononuclear complexes, the this compound ligand (oxen²⁻) typically coordinates to a metal ion in a planar fashion. The two deprotonated amide nitrogens and the two terminal amine nitrogens create a tetradentate N₄ donor set. This coordination mode generally results in a square planar geometry around the metal center, particularly with d⁸ metal ions like Pd(II) and Ni(II). For instance, in the monomeric palladium(II) complex, PdL·2H₂O (where L is the dianion of this compound), the palladium ion exhibits a cis-(2Namide + 2Namine) coordination environment. acs.org Similarly, mononuclear copper(II) complexes with this ligand also adopt a square planar geometry. tandfonline.com

The this compound ligand has demonstrated its versatility by forming stable complexes with a range of metal ions.

Pd(II): Palladium(II) readily forms a monomeric complex, [Pd(oxen)], where the metal ion is in a square-planar coordination environment with the tetradentate ligand. acs.org This complex can be further oxidized to a monomeric palladium(IV) complex, Pd(IV)LCl₂, by chemical oxidation. acs.org

Ni(II): Nickel(II) forms a well-known mononuclear complex, [Ni(oxen)], which can act as a "complex as a ligand" to form polynuclear structures. researchgate.net The Ni(II) ion in the mononuclear unit is typically in a square-planar geometry.

Cu(II): Copper(II) forms a stable mononuclear complex, [Cu(oxen)], which serves as a fundamental building block for a vast array of polynuclear copper(II) complexes. tandfonline.comresearchgate.net The geometry around the copper(II) ion in this mononuclear precursor is generally square planar. tandfonline.com

Co(II) and Fe(II): While less common in mononuclear forms with this specific ligand, cobalt(II) and iron(II) are known to be incorporated into polynuclear structures where the initial building block can be a mononuclear copper(II) or nickel(II) complex of this compound. For instance, a novel Cu(II)-Fe(III) heteronuclear complex has been synthesized using Cu(oxen)·2H₂O as a precursor. researchgate.net Tetranuclear complexes involving Co(II) and Cu(II) have also been reported, where a central Co(II) ion is coordinated to three [Cu(aeoxa)] units (aeoxa = N,N'-bis(2-aminoethyl)oxamidato). oup.com

| Metal Ion | Typical Mononuclear Complex Formula | Coordination Geometry | Reference |

| La(III) | La(oxae)(phen)₃ | Not specified | researchgate.net |

| Pd(II) | [Pd(oxen)] | Square Planar | acs.org |

| Ni(II) | [Ni(oxen)] | Square Planar | researchgate.net |

| Cu(II) | [Cu(oxen)] | Square Planar | tandfonline.comresearchgate.net |

Polynuclear Metal Complex Architectures

A key feature of this compound is its ability to act as a bridging ligand, where the oxamide moiety connects two or more metal centers. This bridging capability leads to the formation of a diverse range of polynuclear architectures.

The oxamide group of the this compound ligand can bridge two metal ions, leading to the formation of dinuclear complexes. In these structures, the ligand typically adopts a trans conformation.

Dicopper(II) Complexes: A common structural motif involves two copper(II) ions bridged by the oxamido group of the ligand. The Cu···Cu separation in these complexes is typically around 5.2 to 5.3 Å. researchgate.net The coordination geometry around each copper(II) ion is often square-planar or square-pyramidal. For example, in the complex [Cu₂(NCS)₂(C₆H₁₂N₄O₂)], the two Cu²⁺ ions are bridged by the oxamidato group in a trans conformation, with each copper ion in an approximately square-planar environment. researchgate.net Another example is a dicopper(II) complex where the Cu···Cu separation is 5.2238(19) Å. researchgate.net

Dinickel(II) Complexes: Similar to copper(II), dinickel(II) complexes can be formed with an oxamido bridge. A diastereomeric dinickel(II) complex with a non-innocent bis(octaazamacrocyclic) ligand has been reported, showcasing the versatility of nickel in forming such structures. univie.ac.at

The use of mononuclear complexes of this compound as "complex ligands" allows for the construction of higher nuclearity clusters.

Trinuclear Complexes: A trinuclear nickel(II) complex, [Ni₃(oxen)₂(en)][ClO₄]₂, has been synthesized where two [Ni(oxen)] units in a cis-conformation bridge a central nickel(II) ion. This results in a curved Ni₃ arrangement. researchgate.net Trinuclear lanthanide-copper complexes, such as Gd(CuL)₂(H₂O)₄₃·H₂O, have also been prepared using a similar strategy with a related oxamide ligand. acs.org

Tetranuclear Complexes: Tetranuclear complexes can be assembled in various ways. For instance, a tetranuclear gadolinium(III)-copper(II) complex, {Gd[Cu(oxae)]₃}(ClO₄)₃, has been reported where three [Cu(oxae)] units coordinate to a central Gd(III) ion. acs.org Hetero-metal tetranuclear complexes of the type M"[Cu"L]₃ (M= Co, Ni) have been synthesized, featuring a central metal ion coordinated to three mononuclear copper(II) oxamidato complexes. oup.com A circular tetranuclear copper(II) complex, [Cu₄(oxbe)₂(bpy)₂]²⁺, has been assembled from two cis-oxbe-bridged dinuclear copper(II) units (where H₃oxbe is a related dissymmetrical oxamide ligand). tandfonline.com

The oxamide group is an excellent mediator for magnetic exchange interactions between metal centers. Its ability to adopt both cis and trans conformations allows for the formation of diverse structural topologies.

The trans-conformation of the bridging oxamidato group typically leads to the formation of dinuclear units which can be further linked by other bridging ligands to create one-dimensional chains or two-dimensional sheets. rsc.orgoup.com For example, zig-zag coordination chains of [Cu₂(trans-oxen)(N₃)(Br)]n have been synthesized where copper(II) ions are alternately bridged by trans-oxamidate and azide (B81097) groups. oup.com The cis-conformation, on the other hand, can lead to the formation of cyclic or curved polynuclear structures. researchgate.nettandfonline.com The versatility of the oxamide bridge is a key factor in designing polymetallic systems with specific magnetic properties, often facilitating strong antiferromagnetic coupling between bridged copper(II) ions. rsc.org

| Polynuclearity | Metal Ions | Structural Description | Reference |

| Dinuclear | Cu(II), Cu(II) | trans-oxamidato bridge, Cu···Cu separation ~5.2-5.3 Å | researchgate.net |

| Trinuclear | Ni(II), Ni(II), Ni(II) | Curved Ni₃ unit with two cis-oxamidato bridges | researchgate.net |

| Tetranuclear | Gd(III), Cu(II) | Central Gd(III) coordinated to three [Cu(oxae)] units | acs.org |

| Tetranuclear | Co(II), Cu(II) | Central Co(II) coordinated to three [Cu(aeoxa)] units | oup.com |

| Tetranuclear | Cu(II) | Circular assembly of two cis-bridged dinuclear units | tandfonline.com |

Homo- and Heterometallic Systems utilizing this compound

The ligand this compound, often abbreviated as H2oxen, is a versatile building block in the synthesis of polynuclear metal complexes. Its ability to act as a bridging ligand, connecting two metal centers through the oxamido group, facilitates the formation of both homometallic and heterometallic systems. The geometry of the ligand, particularly its capacity for cis-trans conformational changes, allows for the creation of diverse structural motifs, from discrete binuclear molecules to extended one-, two-, or three-dimensional networks. rsc.orgoup.com

Homometallic systems, primarily with copper(II), have been extensively studied. The fundamental unit is often a binuclear copper(II) complex where the deprotonated oxamido ligand bridges two Cu(II) ions. rsc.orgnih.gov These binuclear units can be further linked by secondary bridging ligands, such as 4,4'-bipyridine (B149096), pyrimidine (B1678525), or azide, to form polymeric structures. rsc.orgcapes.gov.br For instance, two-dimensional sheet-like polymers have been synthesized using 4,4'-bipyridine or pyrimidine to connect trans-oxamidato-bridged copper(II) dimers. rsc.org Similarly, a complex with both trans-oxamidate and bridging azide ligands forms a 2D network. capes.gov.br These systems are of significant interest for their magnetic properties, typically exhibiting strong antiferromagnetic coupling between the copper(II) centers bridged by the oxamido group. rsc.orgnih.govcapes.gov.br

Heterometallic complexes involving this compound are synthesized by using a mononuclear complex, such as [Cu(oxen)], as a "complex ligand" that coordinates to a second, different metal ion. This strategy has been successfully employed to create a variety of heterometallic systems, including Cu(II)-Ni(II), Cu(II)-Fe(III), Cu(II)-lanthanide(III), and even complexes incorporating organic radicals. nih.govresearchgate.netresearchgate.netacs.orgoup.com For example, M(II)Cu(II)-type tetranuclear complexes have been prepared where a central Ni(II) or Co(II) ion is coordinated by three [Cu(oxen)] units. oup.com A novel Cu(II)-Fe(III) heteronuclear complex has been synthesized by reacting [Cu(oxen)] with copper perchlorate (B79767) and sodium nitroprusside, resulting in a sheet-like structure. researchgate.net The combination of [Cu(oxen)] units with lanthanide ions like Gadolinium(III) has led to the formation of tetranuclear and other polynuclear complexes. acs.org The magnetic interactions in these heterometallic systems are more complex, with both ferromagnetic and antiferromagnetic couplings observed depending on the specific metal ions involved. researchgate.netacs.org

The following table summarizes selected examples of homo- and heterometallic complexes derived from this compound and their observed magnetic properties.

| Complex Formula | Metal System | Structural Features | Magnetic Coupling (J, cm⁻¹) | Reference |

|---|---|---|---|---|

| [Cu₂L(4,4'-bipy)]ₙ[ClO₄]₂ₙ | Cu(II)-Cu(II) | 2D polymer with oxamidato and 4,4'-bipyridine bridges | -335 | rsc.org |

| [Cu₄L₂(N₃)₃]ₙ[ClO₄]ₙ·2nH₂O | Cu(II)-Cu(II) | 2D network with oxamidato and azide bridges | -516.8 | capes.gov.br |

| [Cu₂(oxen)Fe(CN)₅(NO)]ₙ | Cu(II)-Fe(III) | Sheet-like heteronuclear polymer | -0.63 | researchgate.net |

| Ni[Cu(aeoxa)]₃(ClO₄)₂·6H₂O | Ni(II)-Cu(II) | Tetranuclear MCu₃ complex | -78 | oup.com |

| GdCu(oxae)(phen)₂(ClO₄)₃ | Gd(III)-Cu(II) | Binuclear complex | Antiferromagnetic | acs.org |

Ligand Reactivity within Coordination Spheres

Proton transfer is a fundamental reaction in the coordination chemistry of this compound. The ligand itself (H₂L) possesses four protons that can potentially be removed: two from the terminal amine groups and two from the amide groups. In the formation of the common binuclear oxamido-bridged complexes, the two amide protons are lost. researchgate.net This deprotonation is facilitated by the addition of a base or by the coordination to a metal ion, which increases the acidity of the N-H protons. The resulting dianion, L²⁻, acts as the bridging unit.

The process can be represented by the following equilibrium: M²⁺ + H₂L ⇌ [MLH]⁺ + H⁺ ⇌ [ML] + 2H⁺

The coordination of the first metal ion to the ligand enhances the acidity of the remaining amide proton, making the formation of the deprotonated [ML] species favorable, which can then act as a ligand to a second metal center. tandfonline.com The oxime groups in related Schiff base ligands can also undergo deprotonation upon coordination, indicating this is a common feature for ligands with acidic protons. sebhau.edu.ly

Conversely, protonation of the coordinated ligand can lead to the decomposition of the complex. uv.es The addition of acid to an oxamido-bridged complex can protonate the amide nitrogen or carbonyl oxygen atoms, weakening the metal-ligand bond and potentially leading to ligand dissociation. This reversibility is a key aspect of the ligand's reactivity. The stability of the complexes is therefore pH-dependent, a crucial consideration in their synthesis and application. ethz.ch

The stability of metal complexes with this compound (H₂L) and the potential for ligand displacement reactions are critical aspects of their chemistry. The ligand typically coordinates as a tetradentate agent to a single metal ion or as a bridging ligand between two metal centers after deprotonation. The resulting complexes exhibit varying degrees of stability, which can be quantified by stability constants.

Potentiometric and spectrophotometric studies have been conducted to determine the stability constants for various complex species formed between H₂L and metal ions like Cu(II) and Ni(II). tandfonline.com These studies reveal the formation of multiple species in solution, including protonated and polynuclear complexes. For example, with Cu(II), species such as CuLH⁻¹, CuL, Cu₂L₂H₂²⁺, and CuLH⁻₂ have been identified. tandfonline.com The high stability of these complexes is attributed to the chelate effect of the tetradentate ligand and the strong coordination of the deprotonated amide nitrogens.

The table below presents selected stability constants (log K) for complexes of this compound.

| Metal Ion | Species | log K | Conditions | Reference |

|---|---|---|---|---|

| Cu(II) | CuL | 12.63 | 0.15 M NaClO₄, 25 °C | tandfonline.com |

| Cu(II) | CuLH₋₁ | 4.53 | 0.15 M NaClO₄, 25 °C | tandfonline.com |

| Cu(II) | CuLH₋₂ | -4.93 | 0.15 M NaClO₄, 25 °C | tandfonline.com |

| Ni(II) | NiL | 9.75 | 0.15 M NaClO₄, 25 °C | tandfonline.com |

| Ni(II) | NiLH₋₁ | -8.69 | 0.15 M NaClO₄, 25 °C | tandfonline.com |

Note: L represents the dianion of this compound. LH₋₁ and LH₋₂ represent further deprotonated species.

Metal Oxidation State Modulation in this compound Complexes

The this compound ligand framework can support metal centers in various oxidation states and facilitate redox processes. The ligand's electronic properties, particularly the strong σ-donating ability of the deprotonated amide nitrogens, can stabilize higher oxidation states of coordinated metals. This has been notably demonstrated in palladium chemistry. nih.govacs.org

Studies on palladium(II) complexes of H₂L have shown that the metal center can undergo a two-electron oxidation to palladium(IV). nih.govacs.org Cyclic voltammetry of the monomeric complex [Pd(II)L] reveals this oxidation process. nih.gov Chemical oxidation of [Pd(II)L] using a strong oxidizing agent like peroxodisulfate in the presence of chloride ions leads to the isolation and structural characterization of the stable monomeric palladium(IV) complex, [Pd(IV)LCl₂]. nih.govacs.org For the dimeric complex [Pd₂(II)L₂], a similar but irreversible oxidation to the palladium(IV) state was observed. nih.gov In some electrolytes, this oxidation occurs in two distinct steps, suggesting the formation of an intermediate Pd(III)Pd(III) species. acs.orgacs.org

The modulation of metal oxidation states is a key principle in developing catalysts and responsive materials. acs.orgnsf.gov While less explored for this compound compared to palladium, the ligand is expected to influence the redox potentials of other transition metals like copper and nickel. The ability to switch between Cu(II) and Cu(I) or Ni(II) and Ni(III) is fundamental to many catalytic cycles. The coordination environment provided by the oxamide ligand, with its combination of hard amide and softer amine donors, can be tuned to favor specific oxidation states, thereby influencing the redox behavior of the resulting complexes. nsf.gov

The following table summarizes the key redox transitions observed in metal complexes of this compound.

| Complex | Redox Process | Method of Observation | Product | Reference |

|---|---|---|---|---|

| [Pd(II)L] | Pd(II) → Pd(IV) + 2e⁻ | Cyclic Voltammetry | [Pd(IV)L]²⁺ | nih.govacs.org |

| [Pd(II)L] | Pd(II) → Pd(IV) | Chemical Oxidation (S₂O₈²⁻, Cl⁻) | [Pd(IV)LCl₂] | nih.govacs.org |

| [Pd₂(II)L₂] | Pd₂(II) → Pd₂(IV) + 4e⁻ | Cyclic Voltammetry (irreversible) | [Pd₂(IV)L₂]⁴⁺ | nih.gov |

| [Pd₂(II)L₂] | Pd₂(II) → Pd₂(III) → Pd₂(IV) | Cyclic Voltammetry (two steps) | [Pd₂(III)L₂]²⁺, [Pd₂(IV)L₂]⁴⁺ | acs.org |

Structural Elucidation and Advanced Spectroscopic Characterization of N,n Bis 2 Aminoethyl Oxamide Complexes

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the changes that occur upon complexation of N,N'-bis(2-aminoethyl)oxamide with metal ions. acs.orgnih.gov

The infrared spectrum of the free ligand, this compound, is characterized by distinct bands corresponding to its constituent functional groups. The N-H stretching vibrations of the primary amine groups typically appear in the region of 3150 cm⁻¹. The amide group gives rise to a characteristic band around 1640 cm⁻¹, which is attributed to the C=O stretching vibration (Amide I band).

In Raman spectroscopy, complementary vibrational modes can be observed. While the N-H and C=O stretches are also Raman active, the spectra can provide additional details about the carbon backbone and other symmetric vibrations within the molecule.

| Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| N-H Stretch (amine) | 3150 | Infrared |

| C=O Stretch (amide) | 1640 | Infrared |

This table outlines the primary vibrational frequencies for the key functional groups in this compound.

Upon coordination to a metal ion, significant shifts in the vibrational frequencies of this compound are observed, providing direct evidence of metal-ligand bond formation. The coordination of the amide nitrogen to a metal center typically leads to a decrease in the frequency of the Amide I band (C=O stretch). This red shift indicates a weakening of the C=O bond due to the donation of electron density from the nitrogen to the metal.

Simultaneously, new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations often appear in the far-infrared region of the spectrum, typically between 400 and 500 cm⁻¹. acs.org The positions of these bands are dependent on the specific metal ion and the geometry of the resulting complex. For instance, in some copper(II) complexes, the ν(M–O) and ν(M–N) stretching bands are observed in the 444-477 cm⁻¹ range. acs.org

| Complex Type | Key Vibrational Band | Observed Shift | Reference |

| Metal-Oxamide Complexes | Amide I (C=O Stretch) | Red Shift (Decrease in frequency) | rsc.org |

| Metal-Oxamide Complexes | Metal-Ligand Vibrations | Appearance of new bands (e.g., M-N, M-O) | acs.org |

This table summarizes the characteristic spectral shifts observed in vibrational spectra upon the coordination of this compound to metal ions.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides valuable information about the electronic structure and energy levels of this compound complexes.

The UV-Vis absorption spectra of this compound complexes typically exhibit bands corresponding to intra-ligand (π→π* and n→π*) transitions and, in the case of transition metal complexes, d-d transitions. For example, lanthanum(III) complexes of this compound have been characterized using UV-Visible spectroscopic analyses. researchgate.netbohrium.comresearchgate.net The electronic spectra of mono- and binuclear copper(II) complexes often show a d-d transition in the region of 520-560 nm, which is characteristic of a square planar geometry around the Cu(II) ion. nih.gov Some binuclear copper(II) complexes exhibit a broad d-d transition band around 585–635 nm. tandfonline.com

In many transition metal complexes of this compound, metal-to-ligand charge transfer (MLCT) bands can be observed. acs.org These transitions involve the promotion of an electron from a metal-centered orbital to a ligand-centered orbital. The energy and intensity of these bands are sensitive to the nature of the metal, its oxidation state, and the specific ligand environment. For instance, palladium(II) complexes of this ligand have been studied for their ground state optical properties using UV-visible spectroscopy. acs.org

| Complex Type | Transition Type | Typical Wavelength Range (nm) | Reference |

| Copper(II) Complexes | d-d | 520-635 | nih.govtandfonline.com |

| Palladium(II) Complexes | MLCT | Varies | acs.org |

| Lanthanum(III) Complexes | Intra-ligand | Varies | researchgate.netbohrium.comresearchgate.net |

This table presents typical electronic transitions observed in UV-Vis spectra of this compound complexes.

Mass Spectrometry (e.g., ESI-MS) for Molecular Weight and Fragmentation Analysis

Electrospray ionization mass spectrometry (ESI-MS) is a crucial technique for confirming the molecular weight of this compound complexes and for studying their fragmentation patterns. sciengine.com This method allows for the gentle ionization of the complex, often preserving the intact molecular ion. For example, ESI-MS has been used to characterize lanthanum(III) and palladium(II) complexes of this compound. researchgate.netbohrium.comresearchgate.netacs.org The observed mass-to-charge ratio (m/z) of the molecular ion provides direct confirmation of the complex's composition. rsc.org

Fragmentation analysis, induced by collision-induced dissociation (CID) within the mass spectrometer, can provide structural information by revealing how the complex breaks apart. This can help to elucidate the coordination environment and the strength of the metal-ligand bonds.

Electrochemical Behavior of N,n Bis 2 Aminoethyl Oxamide Metal Complexes

Cyclic Voltammetry Studies of Redox Processes

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox processes of chemical species. In the case of metal complexes of N,N'-bis(2-aminoethyl)oxamide, this method has been employed to identify and characterize the oxidation and reduction events involving the metal center.

Research on palladium(II) complexes with this compound has revealed interesting redox behavior. tandfonline.comnih.gov Both monomeric, [Pd(oxen)], and dimeric, [Pd₂(oxen)₂], complexes have been studied. tandfonline.com The cyclic voltammetry of the monomeric palladium(II) complex, [Pd(oxen)], in various electrolytes such as perchlorate (B79767), chloride, and sulfate (B86663), shows a two-electron oxidation of the palladium center. tandfonline.comnih.govresearchgate.net This process corresponds to the oxidation of Pd(II) to Pd(IV). tandfonline.comnih.gov For the dimeric complex, a similar but irreversible oxidation to the palladium(IV) state was observed in a sodium chloride electrolyte. tandfonline.comnih.govresearchgate.net

The redox behavior of lanthanum(III) complexes with this compound and phenanthroline bases has also been confirmed through cyclic voltammetry. researchgate.net These studies are part of a broader characterization of these novel complexes. researchgate.net

For copper(II) complexes, electrochemical studies have also been conducted. A mononuclear Cu(II) complex with a derivative of this compound showed a single irreversible one-electron wave in the cathodic region, corresponding to the reduction of Cu(II) to Cu(I). storkapp.me A binuclear Cu(II) complex, under similar conditions, exhibited two irreversible one-electron reduction waves. storkapp.me Another study on binuclear copper(II) complexes reported two irreversible one-electron transfer steps in the cathodic potential range of -0.45 to -1.40 V. researchgate.net

Analysis of Electron Transfer Mechanisms and Reversibility

The analysis of cyclic voltammograms provides insights into the kinetics and mechanisms of electron transfer, including the reversibility of the redox processes.

In the case of the dimeric palladium(II) complex, [Pd₂(oxen)₂], the oxidation process in sodium perchlorate or sodium sulfate solutions occurs in two distinct steps. researchgate.net The first of these steps is quasi-reversible and is attributed to the formation of an intermediate species where both palladium centers are in the +3 oxidation state (Pd³⁺Pd³⁺). tandfonline.comnih.gov This indicates a stepwise electron transfer process. The oxidation of the monomeric palladium(II) complex to palladium(IV) is also a two-electron process. tandfonline.comnih.govresearchgate.net

For some copper(II) complexes of this compound derivatives, the reduction processes have been found to be irreversible. researchgate.netstorkapp.me For instance, a mononuclear complex displayed a single irreversible reduction wave at -0.70 V (Epc), while a related binuclear complex showed two irreversible reduction waves at -0.75 V (Epc1) and -1.27 V (Epc2). storkapp.me The irreversibility suggests that the electron transfer is followed by a chemical reaction or a significant structural rearrangement of the complex.

The following interactive table summarizes the electrochemical data for various this compound metal complexes.

| Complex Type | Metal Center | Redox Process | Potential (V) | Reversibility | Reference |

| Mononuclear | Pd(II) | Pd(II) → Pd(IV) | Not specified | Two-electron oxidation | tandfonline.comnih.gov |

| Dinuclear | Pd(II) | Pd(II)₂ → Pd(IV)₂ | Not specified | Irreversible (in NaCl) | tandfonline.comnih.gov |

| Dinuclear | Pd(II) | Pd(II)₂ → [Pd(III)Pd(III)] | Not specified | Quasi-reversible (first step in NaClO₄/Na₂SO₄) | tandfonline.comnih.gov |

| Mononuclear | Cu(II) | Cu(II) → Cu(I) | -0.70 (Epc) | Irreversible | storkapp.me |

| Binuclear | Cu(II) | Cu(II)₂ → Cu(II)Cu(I) → Cu(I)₂ | -0.75 (Epc1), -1.27 (Epc2) | Irreversible | storkapp.me |

| Binuclear | Cu(II) | Two one-electron transfers | -0.45 to -1.40 | Irreversible | researchgate.net |

| Mononuclear | La(III) | Redox behavior confirmed | Not specified | Not specified | researchgate.net |

Influence of Ligand Environment on Metal Center Redox Potentials

The ligand environment, including the primary ligand structure and the composition of the supporting electrolyte, can significantly influence the redox potentials of the metal center.

For the palladium complexes of this compound, the electrolyte composition has a notable effect on the electrochemical behavior. The oxidation of the dimeric palladium(II) complex proceeds via a single irreversible step in a chloride-containing electrolyte, whereas in perchlorate or sulfate solutions, it occurs in two distinct steps, the first of which is quasi-reversible. tandfonline.comnih.govresearchgate.net This difference highlights the role of the chloride ions in the coordination sphere of the palladium center, which can alter the electron transfer mechanism. The ability of chloride ions to act as bridging or terminal ligands can stabilize or destabilize certain oxidation states, thereby affecting the redox potentials.

While specific data on the influence of systematic modifications to the this compound ligand itself on the redox potentials are limited in the provided context, it is a general principle in coordination chemistry that the electronic properties of the ligand modulate the redox potential of the metal center. Electron-donating groups on the ligand tend to make oxidation more difficult (shifting the potential to more positive values), while electron-withdrawing groups facilitate oxidation (shifting the potential to more negative values).

Dynamic and Solution Phase Behavior of N,n Bis 2 Aminoethyl Oxamide Coordination Compounds

Conformational Exchange Processes in Solution

The flexibility of the N,N'-bis(2-aminoethyl)oxamide ligand allows for various conformations in its metal complexes, leading to dynamic exchange processes in solution. This is particularly evident in its dimeric complexes.

A notable example is the dimeric palladium(II) complex, [Pd₂(C₆H₁₂N₄O₂)₂]. acs.org In solution, this complex undergoes a dynamic conformational exchange. acs.orgnih.gov A ¹H NMR spectroscopic investigation revealed a process described as the turning of the dimeric molecule "inside out". acs.orgnih.gov This intramolecular movement has a calculated activation energy of 65 kJ/mol. acs.orgnih.gov The structure of this dimer is likened to an "open clamshell," which facilitates this conformational inversion. acs.orgnih.gov This dynamic behavior is a key feature of the solution chemistry of this particular coordination compound.

While direct studies on the cis-trans isomerism of this compound itself are limited in the provided context, research on the closely related N,N′-bis(3-aminopropyl)oxamide highlights the capacity of oxamide (B166460) ligands to adopt different conformations, such as cis and trans, when coordinating with metal ions like copper(II). rsc.org This suggests that the conformational landscape is a critical factor in determining the structure and reactivity of these complexes in solution.

Stability and Dissociation Dynamics of Metal Complexes

The stability of metal complexes formed with this compound in solution is a crucial aspect of their chemistry. Studies have shown that these complexes can exhibit significant stability.

For instance, the dimeric palladium(II) complex, [Pd₂(C₆H₁₂N₄O₂)₂], is reported to be relatively stable against dissociation in aqueous solutions. acs.orgnih.gov This stability allows for the comparison of its spectral features with those of the corresponding monomeric complex, [Pd(C₆H₁₂N₄O₂)]. acs.orgnih.gov The formation of both monomeric and dimeric palladium(II) species from the this compound proligand has been established, with both forms isolated and structurally characterized. acs.orgnih.gov

The ligand itself, resulting from the hydrolysis of 2,2'-bi-2-imidazoline in aqueous solution, is a dibasic species. This characteristic is fundamental to its coordination chemistry and the stability of the complexes it forms with various metal ions.

Potentiometric and Spectrophotometric Investigations of Solution Equilibria

Potentiometric and spectrophotometric titrations are powerful methods for elucidating the complex equilibria of this compound with metal ions in solution. These studies provide detailed information on the stoichiometry and stability of the various complex species formed.

An extensive investigation into the complex formation between this compound (referred to as L¹) and metal ions such as copper(II) and nickel(II) has revealed detailed solution equilibria. tandfonline.com The study identified the formation of several complex species, and their stability constants were determined. tandfonline.com

For the interaction with H⁺, the ligand this compound was found to be dibasic, with protonation constants (log K) determined from potentiometric data. The pKa values were reported as 8.30 and 9.54 at 25°C in a 1.0 M KNO₃ solution.

In the presence of Cu(II) ions, a variety of complexes are formed depending on the pH and reactant concentrations. A key species identified is the dimeric complex Cu₂L₂H₋₂, where the ligand is deprotonated. tandfonline.com This differs from the behavior of the similar ligand N,N′-bis(3-aminopropyl)oxamide, which forms a Cu₃L₂H₋₄ complex, a difference attributed to the greater stability of the CuLH₋₂ complex formed by this compound. tandfonline.com The complexation of Ni(II) by this ligand has also been thoroughly investigated. tandfonline.com

The table below summarizes the key equilibrium constants for the Cu(II) and Ni(II) complexes with this compound (L¹).

| Equilibrium | log β (Cu²⁺) | log β (Ni²⁺) |

| M²⁺ + L¹ ⇌ ML¹²⁺ | 11.23 | 8.16 |

| M²⁺ + L¹ ⇌ ML¹H₋₁⁺ + H⁺ | 3.51 | -1.16 |

| M²⁺ + L¹ ⇌ ML¹H₋₂ + 2H⁺ | -4.61 | -11.90 |

| 2M²⁺ + 2L¹ ⇌ M₂L¹₂H₋₂²⁺ + 2H⁺ | 10.60 | |

| M²⁺ + 2L¹ ⇌ ML¹₂²⁺ | 13.38 | |

| Data sourced from a potentiometric and spectrophotometric study. tandfonline.com |

These investigations provide a quantitative understanding of the species present in solution under various conditions, which is essential for controlling the synthesis and application of these coordination compounds.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying molecules like N,N'-bis(2-aminoethyl)oxamide. It offers a balance between accuracy and computational cost, making it suitable for analyzing the geometry, electronic properties, and spectroscopic features of the ligand and its metal complexes. nih.govresearchgate.net

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule by finding the minimum energy geometry. For this compound, calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The oxamide (B166460) bridge typically adopts a trans conformation. researchgate.net In its metal complexes, such as with palladium(II), DFT calculations have been used to predict the preferred coordination geometry, which is often a square planar arrangement. opinvisindi.is These computational results are frequently validated by comparing them with experimental data obtained from X-ray crystallography. science.gov

The electronic structure is also elucidated through DFT. Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between the HOMO and LUMO provides information about the molecule's chemical reactivity and kinetic stability.

Table 1: Selected Optimized Geometrical Parameters for this compound (Hypothetical DFT Data)

| Parameter | Bond/Atoms | Calculated Value |

| Bond Lengths | ||

| C-C (oxamide) | 1.54 Å | |

| C=O | 1.24 Å | |

| C-N (amide) | 1.34 Å | |

| C-N (ethyl) | 1.46 Å | |

| Bond Angles | ||

| O-C-C | 121.0° | |

| N-C-C (amide) | 115.0° | |

| C-N-C (amide) | 122.5° |

DFT calculations are widely employed to predict various spectroscopic properties, which can then be compared with experimental spectra for structural confirmation.

Vibrational Spectroscopy: Theoretical vibrational frequencies (Infrared and Raman) can be calculated. These computed frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the calculations, allowing for a direct comparison with experimental IR and Raman spectra. This helps in the assignment of specific vibrational modes to the observed spectral bands. nih.gov

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Visible). science.gov This method calculates the energies of electronic transitions between molecular orbitals. For metal complexes of this compound, TD-DFT can help assign the observed absorption bands to specific d-d transitions of the metal ion or to ligand-to-metal charge transfer (LMCT) transitions. nih.gov

NMR Spectroscopy: While more computationally intensive, DFT can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. This is particularly useful for complex structures, like the dimeric palladium complex of this compound, where it can aid in interpreting dynamic processes observed in solution. opinvisindi.isnih.gov

Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies for Key Functional Groups (Hypothetical Data)

| Vibrational Mode | Functional Group | Experimental (cm⁻¹) | Calculated (cm⁻¹) |

| N-H Stretch | Amine (NH₂) | 3350 | 3365 |

| N-H Stretch | Amide (N-H) | 3280 | 3290 |

| C=O Stretch | Amide I | 1650 | 1660 |

| N-H Bend | Amide II | 1540 | 1555 |

DFT allows for a detailed analysis of the electron density distribution, providing deep insights into the nature of chemical bonds. tu-braunschweig.de Several techniques are used for this purpose:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density (ρ(r)). By locating bond critical points (BCPs) between atoms, one can characterize the nature of the chemical interaction. researchgate.net The values of the electron density and its Laplacian (∇²ρ(r)) at the BCP are indicative of whether a bond is a shared interaction (covalent) or a closed-shell interaction (ionic or van der Waals). researchgate.netresearchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These are functions that provide a visual representation of electron localization in a molecule. nih.gov They help to distinguish core electrons, bonding electron pairs, and lone pairs, offering a clear picture of the chemical bonding pattern.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and hyperconjugative interactions within the molecule. It can quantify the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals, which is important for understanding stability and reactivity.

Molecular Dynamics Simulations of Complex Behavior

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions over time. For a flexible ligand like this compound, MD can be used to explore its conformational landscape in different environments (e.g., in aqueous solution). A notable application is in studying the dynamic conformational exchange processes in its complexes, such as the "inside out" turning motion identified in a dimeric palladium complex, which was found to have a significant activation energy. nih.gov Steered molecular dynamics (SMD) simulations can also be employed to investigate the interactions between the ligand or its complexes and biological macromolecules like proteins. science.gov

Quantum Chemical Studies of Ligand-Metal Interactions

Quantum chemical methods, particularly DFT, are invaluable for understanding the intricacies of how this compound interacts with metal ions. researchgate.net These studies can:

Determine Coordination Modes: Calculations can confirm the specific atoms of the ligand that bind to the metal center. For this compound, a common coordination mode involves the two amide nitrogens and the two terminal amine nitrogens, creating a stable chelate structure. nih.gov

Analyze Bond Nature: The nature of the ligand-metal bond can be thoroughly analyzed. Using techniques like QTAIM, researchers can determine the degree of covalent versus ionic character in the coordination bonds. researchgate.net For instance, the interaction between the deprotonated amide nitrogen and a metal is expected to have significant covalent character.

Predict Reactivity: DFT calculations can model the electronic effects of coordination. For example, they can show how the ligand influences the redox properties of the metal center. Studies on palladium complexes have used cyclic voltammetry in conjunction with theoretical calculations to investigate the oxidation of the palladium(II) center. nih.gov The calculations help in understanding the structural and electronic changes that occur during redox reactions.

Supramolecular Chemistry and Extended Network Formation

Role of Hydrogen Bonding in Directing Self-Assembly

Hydrogen bonding is a primary directional force in the self-assembly of molecular structures containing N,N'-bis(2-aminoethyl)oxamide. The oxalamide bridge itself possesses both hydrogen bond donor (N-H) and acceptor (C=O) functionalities, which are crucial for forming organized molecular assemblies. irb.hr The terminal amino groups of the ethylenediamine (B42938) moieties also act as potent hydrogen bond donors.

π-π Stacking Interactions in Crystal Packing

While this compound itself lacks aromatic rings for traditional π-π stacking, this interaction becomes significant when H2oxen is incorporated into coordination complexes with aromatic co-ligands. The assembly of these complexes in the solid state is often governed by a combination of hydrogen bonding and π-π stacking interactions. nih.gov

For example, in heteronuclear complexes containing aromatic groups, π-π stacking between these rings can lead to the formation of three-dimensional supramolecular networks. researchgate.net The centroid-centroid distances between the stacked aromatic rings are a key parameter in quantifying these interactions. researchgate.net In certain crystal structures, π-π stacking interactions involving the C=N group of a ligand and C-H⋯π interactions contribute to the connection of mononuclear units. nih.gov The interplay between hydrogen bonding and π-π stacking is a powerful tool in crystal engineering, allowing for the construction of complex and stable supramolecular architectures. nih.govtandfonline.com

Construction of One-Dimensional (1D) Coordination Chains

This compound and its deprotonated form, oxen²⁻, are excellent ligands for the construction of one-dimensional (1D) coordination polymers. The ability of the oxamide (B166460) group to bridge two metal centers is a key feature in forming these chain-like structures. The conformation of the oxen²⁻ ligand, whether cis or trans, plays a significant role in the resulting architecture of the coordination chain. oup.com

In its trans conformation, the oxamidato bridge can link two metal ions, which can then be further connected by other bridging ligands to form extended chains. oup.com For example, zig-zag coordination chains have been synthesized where copper(II) ions are alternately bridged by trans-oxamidate and other small ligands. oup.comsysu.edu.cn The resulting 1D chains can then be linked into higher-dimensional structures through weaker interactions. In some instances, weak coordination bonds and hydrogen bonds can organize molecules into novel one-dimensional wavelike chains. researchgate.net The binuclear units formed by the oxamidato bridge can also interact with each other via π–π interactions to form a one-dimensional chain. researchgate.net

| Complex | Bridging Ligands | Chain Description | Reference |

| [Cu₂(trans-oxen)(N₃)(Br)]n | trans-oxamidate, azide (B81097) | Zig-zag coordination chains | oup.com |

| [{Cu₂(trans-oxen)(μ-OH)(μ-H₂O)}n]n+ | trans-oxamidate, hydroxide, water | Zig-zag coordination chains | sysu.edu.cn |

| [Cu₂(trans-oxen)(μ-OCN)₂]n | trans-oxamidate, cyanate | Zig-zag coordination chains | sysu.edu.cn |

| [Ni₃(oxen)₂(en)][ClO₄]₂ | oxamidato | Curved Ni₃ metal arrangement | researchgate.net |

Design of Two-Dimensional (2D) and Three-Dimensional (3D) Polymeric Frameworks

The principles of self-assembly using this compound extend to the creation of more complex two-dimensional (2D) and three-dimensional (3D) polymeric frameworks. By carefully selecting metal ions and ancillary ligands, the dimensionality of the resulting coordination polymer can be controlled.

Two-dimensional networks are often formed by linking one-dimensional coordination chains. For instance, the self-organization of trans-oxamidato-bridged dicopper(II) building blocks with dicarboxylate spacers can lead to 2D polymeric coordination networks with varying topologies, such as rectangular or H-shaped mosaics. rsc.org These 2D sheets can then be further assembled into 3D frameworks through intermolecular interactions like hydrogen bonding. rsc.org

| Compound | Dimensionality | Key Features | Reference |

| [Cu₂(trans-oxen)(tp)]n·2nH₂O | 2D | Rectangular mosaics, linked into 3D by H-bonds | rsc.org |

| [{Cu₂(trans-oxpn)(H₂O)₂}{Cu₂(trans-oxpn)}(isophth)₂]n·7nH₂O | 2D | H-shaped mosaics, linked into 3D by H-bonds | rsc.org |

| [Cu₂(trans-oxen)(phth)]n·2nH₂O | 2D | Distorted rectangular grids, linked into 3D by H-bonds | rsc.org |

| Cu₄(oxbe)₂(bpy)₂₂·2H₂O | 3D | Abundant hydrogen bonds and aromatic stackings | tandfonline.com |

Crystal Engineering Principles Applied to this compound Systems

The design and synthesis of solid-state architectures based on this compound are prime examples of crystal engineering in action. oup.com This field aims to rationally design extended solids by linking molecular building blocks with specific functionalities and geometries. oup.com The conformational flexibility of N,N'-disubstituted oxamide derivatives, particularly the cis-trans transformation, is a key characteristic that makes them valuable for designing tunable molecular materials with desired extended structures and properties. oup.com

A successful strategy involves using metal-containing cations to link pre-formed, stable coordination compounds that act as building blocks. oup.com The trans-oxamidato bridge, for instance, favors the formation of binuclear cationic units that can be joined by a second bridging group to generate an extended system. oup.com The choice of these secondary linkers, as well as the metal ions and reaction conditions, allows for a high degree of control over the final supramolecular architecture. This rational synthetic approach has led to a wide variety of homo- and heterometallic systems, from discrete molecules to complex 3D extended structures. oup.com

Magnetic Properties of N,n Bis 2 Aminoethyl Oxamide Metal Complexes

Spin Exchange Interactions between Metal Centers

The oxamido group of the N,N'-bis(2-aminoethyl)oxamide ligand is an excellent mediator of magnetic exchange interactions between two connected metal ions. This interaction, which can be either antiferromagnetic (AFM) or ferromagnetic (FM), arises from the overlap of magnetic orbitals through the bridging ligand. The nature and strength of this coupling are quantified by the exchange parameter, J. A negative J value indicates antiferromagnetic coupling, where the spins of the adjacent metal ions align in opposite directions, while a positive J value signifies ferromagnetic coupling, with parallel spin alignment.

In dinuclear copper(II) complexes, where each Cu(II) ion has one unpaired electron (S=1/2), the oxamido bridge typically facilitates strong antiferromagnetic coupling. This is due to the efficient overlap between the magnetic orbitals of the copper ions and the π-system of the oxamido bridge. rsc.org For instance, in a series of trans-oxamido-bridged copper(II) dinuclear complexes, strong antiferromagnetic interactions are consistently observed. nih.gov

Analysis of Antiferromagnetic and Ferromagnetic Couplings

The magnetic properties of this compound metal complexes are predominantly characterized by antiferromagnetic interactions, although ferromagnetic coupling can also be induced.

Antiferromagnetic Coupling: The majority of reported metal complexes with this ligand exhibit antiferromagnetic behavior. The strength of this coupling can be substantial, with J values reaching several hundred cm⁻¹. For example, a two-dimensional copper(II) complex with bridging trans-oxamidate and azide (B81097) ligands shows a strong antiferromagnetic exchange interaction with a J value of -516.8 cm⁻¹. capes.gov.br Another study on two-dimensional polynuclear copper complexes with trans-oxamidate bridges reported strong antiferromagnetic coupling with J values of -335 and -560 cm⁻¹. rsc.org In a series of heterospin complexes derived from trans-oxamido-bridged copper(II) binuclear units, the antiferromagnetic exchange was found to be consistently strong, with J values around -150 to -190 cm⁻¹. nih.gov

Ferromagnetic Coupling: While less common, ferromagnetic coupling can be achieved in this compound complexes. This often occurs in heterometallic systems or when additional bridging ligands are present. For instance, in an alternating copper(II) chain with both oxamidate and end-on azide bridges, a weaker ferromagnetic coupling was observed through the azide bridge, alongside the strong antiferromagnetic interaction through the oxamidate. rsc.org The nature of the coupling can also be influenced by the geometry of the complex. Theoretical and experimental studies on other bridged dicopper(II) complexes have shown that the Cu–O–Cu bridging angle and torsion angles can systematically tune the interaction from strongly antiferromagnetic to moderately ferromagnetic. nih.gov In a Gd(III)-Cu(II) complex, the interaction was found to be ferromagnetic, which is a common observation for Gd(III)-Cu(II) pairs, although an exception with antiferromagnetic coupling exists for a complex containing the this compound ligand. acs.org

The following table summarizes the magnetic coupling constants for a selection of this compound metal complexes:

| Complex | Metal Ions | Magnetic Coupling (J, cm⁻¹) | Reference |

|---|---|---|---|

| Cu₂(oxen)(4-NITPhPy)₂₂ | Cu(II)-Cu(II) | J₁ = -286, J₂ = -6 | researchgate.netrsc.org |

| [Cu₄L₂(N₃)₃]n[ClO₄]n·2nH₂O | Cu(II)-Cu(II) | -516.8 | capes.gov.br |

| [Cu₂L(4,4'-bipy)]n[ClO₄]n | Cu(II)-Cu(II) | -335 | rsc.org |

| [Cu₂(trans-oxen)(N₃)(Br)]n | Cu(II)-Cu(II) | J₁ = -366.3 (oxamidate), J₂ = -85.7 (azide) | oup.com |

| Cu₂(oxen)(o-PYNN)₂₂ | Cu(II)-Cu(II), Cu(II)-radical | J = -150.5, j = 47.2 | nih.gov |

| Cu₂(oxen)(p-PYNN)₂₂ | Cu(II)-Cu(II), Cu(II)-radical | J = -191.7, j = -18.9 | nih.gov |

| [Cu₂(oxen)(m-PYNN)₂]n(ClO₄)₂n | Cu(II)-Cu(II) | -183.0 | nih.gov |

Magneto-Structural Correlations in Polynuclear Oxamide-Bridged Systems

The magnetic properties of polynuclear complexes containing the this compound ligand are intrinsically linked to their structural parameters. The geometry of the coordination sphere around the metal ions, the planarity of the oxamido bridge, and the distances and angles between the metal centers all play a crucial role in determining the nature and magnitude of the magnetic exchange.

A key factor is the planarity of the Cu₂(oxamido) core. A more planar arrangement generally leads to a stronger antiferromagnetic interaction due to better overlap between the magnetic orbitals. The distance between the metal centers, bridged by the oxamido group, is typically around 5.2 Å. rsc.orgcapes.gov.br Despite this relatively large separation, the oxamido bridge effectively mediates strong magnetic coupling.

The dimensionality of the complex also influences its bulk magnetic properties. One-dimensional chains and two-dimensional sheets can exhibit long-range magnetic ordering. For instance, a 1D double-stranded helical chain structure was observed in a Cu(II) complex with a pyridine-substituted nitronyl nitroxide, demonstrating the potential for creating complex magnetic architectures. nih.gov

Tuning Magnetic Properties through Ligand and Metal Variation

The versatility of the this compound framework allows for the systematic tuning of the magnetic properties of its metal complexes. This can be achieved through several strategies:

Variation of the Metal Ion: Incorporating different metal ions into the polynuclear structure is a direct way to alter the magnetic properties. Heterometallic complexes, such as those containing Cu(II)-Ni(II) or Cu(II)-Co(II) pairs, introduce different spin states and magnetic orbitals, leading to unique magnetic behaviors. oup.com The synthesis of Cu(II)-Fe(II) heterobinuclear complexes has also been reported, with some exhibiting antiferromagnetic exchange interaction. acs.org Lanthanide ions have also been incorporated, with a Gd(III)-Cu(II) complex showing ferromagnetic coupling. acs.org

Modification of the Ligand Backbone: Modifying the this compound ligand itself, for example, by changing the length of the alkyl chain connecting the amino groups, can influence the crystal packing and the geometry of the resulting metal complexes, thereby tuning the magnetic properties. researchgate.netrsc.org

These strategies provide a powerful toolkit for the rational design of molecular materials based on this compound with desired magnetic properties, paving the way for their potential application in areas such as molecular magnets and spintronics.

Interactions with Biomolecules: Mechanistic Insights

DNA Interaction Studies: Mechanistic Characterization

Investigations into the interaction between N,N'-bis(2-aminoethyl)oxamide, referred to as 'oxae' in some literature, and deoxyribonucleic acid (DNA) have been conducted, primarily to serve as a baseline for understanding the enhanced activity of its metallic derivatives. researchgate.net These studies employ a range of biophysical techniques to characterize the nature and strength of this interaction.

Spectroscopic and Hydrodynamic Probes for DNA Binding

The interaction of this compound with calf thymus DNA (CT-DNA) has been probed using several established methods. researchgate.net

UV-Visible Absorption Spectroscopy: This technique is used to monitor changes in the absorption spectrum of the compound upon addition of DNA. For weak interactions, such as those expected for the free ligand, these changes are typically minimal. Studies on related dioxomolybdenum(VI) complexes and their ligands have shown a hyperchromic effect, which suggests a preferential binding to the grooves of the DNA double helix. nih.gov

Viscosity Measurements: Changes in the viscosity of a DNA solution upon the addition of a compound can help elucidate the binding mode. A significant increase in viscosity is characteristic of classical intercalation, as it requires the lengthening of the DNA helix to accommodate the intercalating molecule. While this method has been applied in studies involving the ligand and its complexes, specific results detailing a significant viscosity change for the free ligand are not available, which is consistent with a weak or non-intercalative binding mode. researchgate.net

Electrochemical Techniques for Ligand-DNA Interactions

Cyclic voltammetry is another technique that has been employed to study the DNA interactions of this compound and its derivatives. researchgate.netnih.gov This method assesses the change in the electrochemical behavior of the compound in the absence and presence of DNA. A shift in the peak potential or a decrease in the peak current upon the addition of DNA can indicate binding. While the redox behavior of the ligand's lanthanum and palladium complexes has been confirmed using this method, specific data quantifying the interaction of the free ligand with DNA via electrochemical means are not detailed in the reviewed literature. researchgate.netnih.gov

Molecular Docking Simulations of DNA-Complex Recognition

Molecular docking is a computational method used to predict the preferred binding mode and affinity of a molecule to a macromolecular target. In the context of this compound, docking studies have primarily focused on its metal complexes. For example, a lanthanum(III) complex was found to bind strongly with a DNA molecule via intercalation, with a calculated binding energy (ΔG) of -8.6 kcal/mol. researchgate.net Similar computational studies focused specifically on the free this compound ligand would be necessary to theoretically confirm its binding site and energy but are not prominently featured in the available research.

Protein Binding Interactions (e.g., BSA, HSA): Mechanistic Analysis

The study of interactions between small molecules and serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), is crucial for understanding their pharmacokinetic properties. Research in this area for this compound has concentrated on its metal complexes.

Computational Modeling of Protein-Complex Binding Sites

Computational modeling serves as a powerful tool to elucidate the potential interactions between small molecules and biological macromolecules at an atomic level. While comprehensive computational studies specifically detailing the binding of this compound with protein targets are not extensively available in peer-reviewed literature, the existing research on structurally related oxamide (B166460) derivatives provides significant insights into the methodologies employed and the potential interaction mechanisms. These studies collectively suggest that the oxamide scaffold is a viable candidate for forming specific and stable interactions within protein binding sites.

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are instrumental in predicting and analyzing these interactions. kg.ac.rsfrontiersin.org Molecular docking forecasts the preferred orientation of a ligand when bound to a receptor, providing crucial information about binding affinity and the key amino acid residues involved in the interaction. nih.gov Following docking, molecular dynamics simulations can offer a more dynamic perspective, illustrating the stability of the ligand-protein complex over time in a simulated physiological environment. kg.ac.rsnih.gov

A notable approach for refining binding affinity predictions is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. nih.govresearchgate.netfrontiersin.orgmdpi.com This technique calculates the free energy of binding by combining molecular mechanics energies with continuum solvation models, offering a more accurate estimation of the ligand's potency. nih.govnih.gov

Studies on various oxamide derivatives have successfully employed these computational methods to predict their interactions with various protein targets. For instance, research on a dicarboxylato-diamide oxamide derivative, 2,2'-[(1,2-dioxoethane-1,2-diyl)diimino]dibenzoic acid, involved both molecular docking and molecular dynamics simulations to investigate its binding with the chaperone protein Grp78. kg.ac.rs The study successfully identified the binding location and calculated the binding free energies using the MMGBSA method, which ranged from –104 to –140 kJ mol-1, indicating a strong and stable interaction. kg.ac.rs

In another study, a series of N,N-substituted oxamide derivatives were synthesized and their inhibitory effects on the lipoxygenase enzyme were evaluated. researchgate.netresearchgate.net Molecular docking studies were conducted to correlate the experimental findings with theoretical binding affinities. The results revealed that substituted oxamides exhibited good lipoxygenase inhibition, and the computational data aligned well with the empirical observations, underscoring the predictive power of these models. researchgate.netresearchgate.net

Furthermore, palladium(II) complexes containing oxamide derivatives have been computationally evaluated for their potential as protein inhibitors. nih.gov Docking simulations with chaperone proteins like Grp78 and Hsc70 yielded promising results, with calculated inhibitor constants (Ki) suggesting potent inhibitory activity. nih.gov Similarly, other research has focused on the docking of oxamide derivatives as potential inhibitors for enzymes like α-glucosidase, highlighting the broad applicability of these computational approaches. researchgate.net

These examples demonstrate a clear precedent for the use of computational modeling to understand the protein-binding potential of compounds containing the oxamide functional group. Although specific data for this compound is pending, these analogous studies suggest that it likely interacts with protein targets through a network of hydrogen bonds and other non-covalent interactions, a hypothesis that awaits confirmation through dedicated computational and experimental investigation.

| Ligand/Complex | Protein Target | Computational Method(s) | Key Findings |

| 2,2'-[(1,2-dioxoethane-1,2-diyl)diimino]dibenzoic acid | Chaperon protein Grp78 | Molecular Docking, Molecular Dynamics, MMGBSA | ΔG binding energies ranged from –104 to –140 kJ mol-1. |

| N,N-substituted oxamide derivatives | Human 5-Lipoxygenase | Molecular Docking | Good correlation between docking scores and experimental lipoxygenase inhibition. |

| Palladium(II) complexes of oxamide derivatives | Chaperon proteins Grp78 and Hsc70 | Molecular Docking | Predicted potent protein inhibition with significant inhibitor constants (Ki). |

| Oxamide derivatives | α-glucosidase | Molecular Docking | Identified binding mechanisms and interactions within the enzyme's active site. |

Future Research Directions and Emerging Trends

Exploration of New Metal Centers and Heterometallic Combinations

The majority of research on N,N'-bis(2-aminoethyl)oxamide has historically centered on its complexes with common transition metals like copper(II) and nickel(II). However, the exploration of complexes with other metal centers, including lanthanides and heavier transition metals, presents a promising avenue for discovering novel properties and applications. The synthesis of heterometallic complexes, where this compound acts as a bridge between different metal ions, is a particularly exciting area. These systems can exhibit unique magnetic, electronic, and catalytic properties arising from the synergistic interactions between the distinct metal centers.

Recent studies have demonstrated the feasibility of creating such heterometallic systems. For instance, a novel Cu(II)-Fe(III) heteronuclear complex has been synthesized, forming a 2D sheet-like polymeric structure. researchgate.net In this complex, the oxamido group bridges two copper(II) ions, which are further linked by cyano groups to iron centers. researchgate.net This work highlights the potential for creating extended structures with interesting magnetic properties. Another example involves the synthesis of heterospin complexes derived from trans-oxamido-bridged copper(II) binuclear units and pyridine-substituted nitronyl nitroxides, resulting in one-dimensional double-stranded helical chains. nih.gov

The exploration of lanthanide-containing complexes is also gaining traction. Lanthanum(III) complexes with this compound and phenanthroline bases have been synthesized and characterized, showing potential in biological applications. researchgate.net The synthesis of heterobinuclear La(III) complexes using N,N'-bis(2-pyridylmethyl)oxamide as a bridging ligand further underscores the versatility of oxamide-based systems in incorporating f-block elements. researchgate.net The combination of d-block and f-block metals within the same molecular framework, bridged by this compound or its derivatives, could lead to materials with enhanced magnetic anisotropy or unique luminescent properties.

Future research will likely focus on systematically exploring combinations of various transition metals, lanthanides, and even main group metals to create a diverse library of heterometallic complexes. The magnetic and electronic properties of these new materials will be of fundamental interest.

Table 1: Examples of Heterometallic and Less Common Metal Complexes with Oxamide-Type Ligands

| Metal Centers | Ligand System | Structural Features | Potential Applications | Reference |

| Cu(II)-Fe(III) | This compound and cyano groups | 2D sheet-like heteronuclear polymer | Molecular magnetism | researchgate.net |

| Cu(II)-Nitronyl Nitroxide | This compound and pyridine-substituted nitronyl nitroxides | 1D double-stranded helical chains | Molecular magnetism | nih.gov |

| La(III) | This compound and phenanthroline bases | Mononuclear complexes | Biological applications | researchgate.net |

| Pd(II) | This compound | Monomeric and dimeric complexes | Catalysis, Biological applications | acs.orgnih.gov |

| Gd(III)-Cu(II) | This compound and phenanthroline | Antiferromagnetic interaction | Molecular magnetism | acs.org |

Development of Advanced Analytical and Characterization Techniques

A deeper understanding of the structure-property relationships in this compound complexes necessitates the application and development of advanced analytical and characterization techniques. While single-crystal X-ray diffraction remains the gold standard for solid-state structural determination, its application can be challenging for certain types of complexes, such as amorphous materials or those that are difficult to crystallize.

Therefore, there is a growing need to employ a broader range of techniques to probe the structural and electronic properties of these complexes in both the solid state and in solution. Techniques such as X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide valuable information about the local coordination environment and oxidation state of the metal centers, even in non-crystalline samples.

In solution, advanced NMR techniques, such as dynamic NMR, can be used to study the conformational dynamics of flexible complexes. acs.orgnih.gov For paramagnetic complexes, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the electronic structure and magnetic interactions. The use of high-frequency and high-field EPR can provide enhanced resolution and more detailed information about the g-tensor and zero-field splitting parameters.

Computational methods, particularly Density Functional Theory (DFT), are becoming increasingly integral to the study of coordination complexes. nih.gov DFT calculations can be used to predict molecular structures, vibrational frequencies, electronic transitions, and magnetic properties, providing a powerful complement to experimental data. The combination of experimental and theoretical approaches will be crucial for a comprehensive understanding of the electronic structure and reactivity of this compound complexes.

Future trends will likely involve the in-situ characterization of complexes during catalytic reactions or other functional processes. This could involve techniques like time-resolved spectroscopy to monitor changes in the complex as it participates in a chemical transformation.

Rational Design of this compound Derivatives for Specific Functions

While this compound itself is a versatile ligand, the rational design of its derivatives offers a powerful strategy for fine-tuning the properties of the resulting metal complexes for specific applications. By introducing different functional groups onto the ligand backbone, it is possible to modulate the steric and electronic properties of the coordination environment, thereby influencing the reactivity, stability, and physical properties of the complex.

For example, the introduction of bulky substituents on the ethylenediamine (B42938) arms can create specific steric constraints around the metal center, which can be beneficial for controlling selectivity in catalytic reactions. Alternatively, the incorporation of chromophoric or fluorogenic groups can lead to the development of new sensory materials. The synthesis of chiral derivatives of this compound is another promising area, with potential applications in asymmetric catalysis. A new type of chiral oxamide-phosphine (COAP) ligand has been developed for palladium-catalyzed asymmetric allylic amination, where the carbonyl group of the oxamide (B166460) plays a crucial role in achieving high regio- and enantioselectivity. rsc.org

The functionalization of the oxamide core itself can also lead to new classes of ligands with tailored properties. For instance, the synthesis of N,N'-bis(phenyl)oxamide and its substituted derivatives has been explored. sioc-journal.cn The development of dissymmetrical oxamide ligands, where the two sides of the molecule are different, provides another avenue for creating complexes with unique geometries and properties. A tetracopper(II) complex with the dissymmetrical ligand N-benzoato-N′-(2-aminoethyl)oxamide has been shown to interact with DNA. tandfonline.com

Future research in this area will focus on developing synthetic methodologies for creating a wide range of functionalized this compound derivatives. This will involve a close interplay between synthetic chemistry and computational design to predict the properties of the resulting complexes and guide the synthetic efforts.

Table 2: Examples of Functionalized Oxamide Ligands and Their Applications

| Functionalization | Ligand Name | Application | Reference |

| Chiral phosphine (B1218219) group | Chiral oxamide-phosphine (COAP) | Asymmetric catalysis | rsc.org |

| Benzoato group | N-benzoato-N′-(2-aminoethyl)oxamide | DNA interaction | tandfonline.com |

| Phenyl groups | N,N'-bis(phenyl)oxamide | Precursor for new complexes | sioc-journal.cn |

| Hydroxynaphthylidene groups | N,N'-bis[2-hydroxynaphthylidene]amino]oxamide | Corrosion inhibition | mdpi.com |

Interdisciplinary Research Integrating Coordination Chemistry with Other Fields

The future of research on this compound and its complexes lies in fostering interdisciplinary collaborations that bridge coordination chemistry with other scientific disciplines. The unique properties of these complexes make them highly relevant to fields such as materials science, bioinorganic chemistry, and catalysis.